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Compound of Interest

Compound Name: N-Butyl-2-ethylhexylamine

CAS No.: 61614-51-5

Cat. No.: B13759729 Get Quote

An In-Depth Technical Guide to the Molecular Structure of N-Butyl-2-ethylhexan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract
N-Butyl-2-ethylhexan-1-amine is a secondary amine characterized by its branched 2-ethylhexyl

group and a linear N-butyl substituent. This structure imparts significant lipophilicity and steric

bulk, making it a valuable intermediate and building block in organic synthesis. Its potential

applications span from the development of novel pharmaceutical agents to the formulation of

specialized industrial chemicals such as corrosion inhibitors and surfactants. This guide

provides a detailed exploration of its molecular architecture, physicochemical properties, a

logical synthesis pathway, and a comprehensive, self-validating protocol for its analytical

characterization. By elucidating the causal relationships between its structure and its

spectroscopic behavior, this document serves as a foundational resource for professionals

engaged in its study and application.

Introduction to N-Butyl-2-ethylhexan-1-amine
Overview and Significance
In the landscape of chemical synthesis, secondary amines are fundamental intermediates. N-

Butyl-2-ethylhexan-1-amine (C12H27N) distinguishes itself through a unique combination of a
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chiral, branched alkyl chain and a straight-chain N-alkyl group. The 2-ethylhexyl moiety is well-

known for conferring solubility in nonpolar organic solvents and for its use in creating

plasticizers and emollients.[1] The addition of the N-butyl group modulates the amine's basicity

and reactivity while further enhancing its lipophilic character.

For drug development professionals, such a scaffold is of interest for its potential to introduce

lipophilicity into a drug candidate, which can be a critical factor in modulating pharmacokinetic

properties like absorption and distribution. For materials scientists, its structure suggests utility

as a precursor for surfactants, corrosion inhibitors, and fuel additives, areas where its parent

compound, 2-ethylhexylamine, is already employed.[2][3][4] A thorough understanding of its

molecular structure is therefore the first principle in harnessing its synthetic potential.

Nomenclature and Chemical Identifiers
Systematic identification is critical for regulatory compliance and scientific communication. The

compound is identified by several key descriptors.

Identifier Value Source

IUPAC Name N-butyl-2-ethylhexan-1-amine PubChem[5]

CAS Number 61614-51-5 PubChem[5]

Molecular Formula C12H27N PubChem[5]

Molecular Weight 185.35 g/mol PubChem[5]

SMILES CCCCC(CC)CNCCCC PubChem[5]

InChIKey
WNTBDUYEISRPNS-

UHFFFAOYSA-N
PubChem[5]

Molecular Structure and Physicochemical
Properties
Core Molecular Structure
The structure of N-Butyl-2-ethylhexan-1-amine consists of a central nitrogen atom forming a

secondary amine. This nitrogen is bonded to:
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A butyl group: A four-carbon, straight-chain alkyl group (-CH2CH2CH2CH3).

A 2-ethylhexyl group: An eight-carbon, branched alkyl group. The branching occurs at the

second carbon of the hexyl chain, which is attached to the nitrogen via a methylene (-CH2-)

bridge.

This combination results in a molecule with considerable steric hindrance around the nitrogen

atom, which can influence its reaction kinetics compared to less hindered secondary amines.

Caption: 2D molecular structure of N-Butyl-2-ethylhexan-1-amine.

Stereochemistry
The carbon atom at the branch point of the 2-ethylhexyl group (C2 of the hexyl chain) is a chiral

center. It is bonded to four different groups: a hydrogen atom, a butyl group, a propyl group,

and the aminomethyl group (-CH2-NH-). Therefore, N-Butyl-2-ethylhexan-1-amine exists as a

racemic mixture of two enantiomers, (R)-N-butyl-2-ethylhexan-1-amine and (S)-N-butyl-2-

ethylhexan-1-amine, unless a stereospecific synthesis is employed. For applications in drug

development, the separation and individual testing of these enantiomers would be a critical

step, as stereoisomers often exhibit different pharmacological activities.

Computed Physicochemical Properties
Experimental data for this specific molecule is sparse; however, computational models provide

reliable estimates for key properties.

Property Predicted Value Source

XLogP3 4.2 PubChem[5]

Hydrogen Bond Donor Count 1 PubChem[5]

Hydrogen Bond Acceptor

Count
1 PubChem[5]

Rotatable Bond Count 9 PubChem[5]

Topological Polar Surface Area 12 Å² PubChem[5]
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The high XLogP3 value confirms the molecule's lipophilic (nonpolar) nature, suggesting low

water solubility but good solubility in organic solvents.

Synthesis and Reaction Chemistry
Proposed Synthesis Pathway: Reductive Amination
Causality Behind Experimental Choice: Reductive amination is one of the most robust and

widely used methods for synthesizing amines. It involves the reaction of a carbonyl compound

(an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced in

situ to the target amine. This one-pot procedure is efficient and atom-economical. For

synthesizing N-Butyl-2-ethylhexan-1-amine, the logical precursors are 2-ethylhexanal and n-

butylamine.

The reaction proceeds via the nucleophilic attack of butylamine on the carbonyl carbon of 2-

ethylhexanal, followed by dehydration to form an N-butyl-2-ethylhexan-1-imine. A mild reducing

agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), is then

used to selectively reduce the C=N double bond without affecting the carbonyl group of any

unreacted aldehyde. STAB is often preferred as it is less water-sensitive and generally gives

cleaner reactions.

Reactants

Process Product2-Ethylhexanal

Step 1: Imine Formation
(Dehydration)

n-Butylamine

Step 2: In-situ Reduction
(e.g., NaBH(OAc)₃)

Imine Intermediate N-Butyl-2-ethylhexan-1-amine

Click to download full resolution via product page

Caption: Proposed synthesis workflow via reductive amination.

Spectroscopic and Analytical Characterization
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Rationale for Technique Selection: A combination of Nuclear Magnetic Resonance (NMR),

Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a comprehensive and

orthogonal dataset. NMR elucidates the carbon-hydrogen framework, IR identifies key

functional groups (like N-H), and MS confirms the molecular weight and provides fragmentation

data indicative of the structure.

Predicted ¹H NMR Spectrum
N-H Proton: A broad singlet is expected between δ 0.5-2.0 ppm. Its chemical shift is highly

dependent on concentration and solvent. This peak will disappear upon a D₂O shake, a key

validation step.

Alkyl Protons (α to N): The two -CH₂- groups directly attached to the nitrogen (-NH-CH₂- and

-CH₂-C(Et)H-) will be deshielded, appearing in the δ 2.3-2.8 ppm range.

CH at Branch Point: The single proton on the chiral carbon (-CH(CH₂CH₃)-) will appear as a

multiplet around δ 1.3-1.6 ppm.

Other Alkyl Protons: The remaining CH₂ and CH₃ groups will produce a complex series of

overlapping multiplets in the upfield region of δ 0.8-1.5 ppm.

Terminal Methyls: The two terminal -CH₃ groups of the ethyl and butyl chains and the

terminal methyl of the butyl group attached to the nitrogen will likely appear as triplets around

δ 0.8-1.0 ppm.

Predicted ¹³C NMR Spectrum
The molecule has 12 carbon atoms, and due to its asymmetry, 12 distinct signals are expected

in the ¹³C NMR spectrum.

Carbons α to Nitrogen: The two carbons directly bonded to the nitrogen will be the most

downfield of the sp³ carbons, appearing in the δ 40-55 ppm range.

Chiral Carbon: The branched methine (CH) carbon will appear around δ 35-45 ppm.

Alkyl Carbons: The remaining methylene (-CH₂-) and methyl (-CH₃) carbons will resonate in

the δ 10-40 ppm range.
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Predicted Infrared (IR) Spectrum
N-H Stretch: A single, moderately sharp absorption band is expected around 3300-3350

cm⁻¹. This is characteristic of a secondary amine and distinguishes it from a primary amine,

which would show two bands.[6]

C-H Stretch: Strong, sharp peaks will be present in the 2850-2960 cm⁻¹ region,

corresponding to the stretching vibrations of the numerous C-H bonds in the alkyl chains.

N-H Bend: A band may be observed in the 1550-1650 cm⁻¹ region, although it can

sometimes be weak.

Predicted Mass Spectrum (Electron Ionization)
Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 185. According to

the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd

nominal molecular weight, which is consistent.

Alpha-Cleavage: The most significant fragmentation pathway for amines is cleavage of the

C-C bond alpha to the nitrogen atom. This will result in the loss of alkyl radicals and the

formation of stable iminium ions. The major fragments would be expected at:

m/z = 142 (loss of a propyl radical, C₃H₇•)

m/z = 128 (loss of a butyl radical, C₄H₉•)

m/z = 86 (cleavage yielding [CH₂(CH₂CH₃)CH=NHCH₂CH₂CH₂CH₃]⁺ is less likely, but the

fragment [CH₂(CH₂CH₃)CHNH=CH₂]⁺ from a different cleavage is possible). The base

peak is often the result of this type of fragmentation.
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Technique Expected Key Features Rationale

¹H NMR
Broad singlet (δ 0.5-2.0),

Downfield multiplets (δ 2.3-2.8)

N-H proton; protons alpha to

electron-withdrawing N atom.

¹³C NMR
12 distinct signals, Downfield

sp³ signals (δ 40-55)

Asymmetric structure; carbons

alpha to N.

IR Spec

Single peak at ~3300-3350

cm⁻¹, Strong peaks at 2850-

2960 cm⁻¹

Secondary amine N-H stretch;

Alkyl C-H stretches.

Mass Spec
Odd M⁺ at m/z 185, Major

fragments (e.g., m/z 142, 128)

Nitrogen Rule; Alpha-cleavage

fragmentation pathway.

Protocol: A Self-Validating System for
Characterization
This protocol describes a workflow where each analytical step provides evidence that is

confirmed or complemented by the next, ensuring high confidence in the final structural

assignment.

Experimental Objective
To confirm the chemical identity and purity of a synthesized sample of N-Butyl-2-ethylhexan-1-

amine.

Materials and Reagents
Synthesized N-Butyl-2-ethylhexan-1-amine sample

Deuterated chloroform (CDCl₃) for NMR

Deuterium oxide (D₂O)

High-purity methanol or dichloromethane for MS and IR

Step-by-Step Protocol
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FT-IR Spectroscopy:

Place a drop of the neat liquid sample between two salt plates (NaCl or KBr).

Acquire the spectrum from 4000 to 600 cm⁻¹.

Validation Check: Look for the single N-H stretch around 3300 cm⁻¹ and the absence of a

broad O-H band (~3400 cm⁻¹) or a C=O band (~1710 cm⁻¹), which would indicate

unreacted alcohol or aldehyde starting material.

¹H and ¹³C NMR Spectroscopy:

Dissolve ~10-20 mg of the sample in ~0.6 mL of CDCl₃ in an NMR tube.

Acquire a standard ¹H NMR spectrum.

Acquire a ¹³C NMR spectrum (and optionally a DEPT-135 spectrum to differentiate CH,

CH₂, and CH₃ carbons).

Validation Step (D₂O Shake): Add 1-2 drops of D₂O to the NMR tube, shake vigorously for

30 seconds, and re-acquire the ¹H NMR spectrum. The broad N-H singlet should

disappear, confirming its assignment.

Mass Spectrometry (GC-MS):

Prepare a dilute solution of the sample in a volatile organic solvent.

Inject the solution into a GC-MS system. The Gas Chromatography (GC) will first confirm

the sample's purity (a single major peak is expected).

The Mass Spectrometer will provide the mass spectrum of the compound eluting from the

GC.

Validation Check: Confirm the molecular ion peak at m/z = 185. Analyze the fragmentation

pattern and verify that it is consistent with the expected alpha-cleavage of the proposed

structure.
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Analytical Workflow

Sample Prep
(Neat Liquid & Solution)

FT-IR Analysis NMR Analysis
(¹H, ¹³C, D₂O Shake) GC-MS Analysis

Data Integration & 
Structural Confirmation

Functional Groups
(N-H stretch)

C-H Framework
(Connectivity)

Molecular Weight
& Fragmentation

Click to download full resolution via product page

Caption: A self-validating analytical workflow for structural confirmation.

Applications in Research and Drug Development
Lipophilic Building Block: The primary utility of this amine in drug discovery is as a lipophilic

handle. It can be incorporated into a lead compound to increase its ability to cross cell

membranes or the blood-brain barrier. Its secondary amine functionality allows for

straightforward covalent attachment to a parent molecule.

Precursor for Industrial Chemicals: As a derivative of 2-ethylhexylamine, it is a logical

candidate for developing next-generation corrosion inhibitors, fuel additives, and surfactants.

The N-butyl group can fine-tune the molecule's performance characteristics, such as its

surface activity or its interaction with metal surfaces.

Synthesis of Biologically Active Molecules: Secondary amines are precursors to a vast array

of functional groups and heterocyclic systems that are prevalent in pharmaceuticals. This
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specific amine could serve as a unique starting material for exploring novel chemical space

in medicinal chemistry programs.

Safety and Handling
While a specific Safety Data Sheet (SDS) for N-Butyl-2-ethylhexan-1-amine is not widely

available, data from structurally similar aliphatic amines, such as 2-ethylhexylamine and bis(2-

ethylhexyl)amine, should be used to guide handling procedures.[7][8]

Corrosivity: Aliphatic amines are typically corrosive and can cause severe skin and eye

burns.[7][9]

Toxicity: They can be toxic if inhaled, ingested, or absorbed through the skin.[2]

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate

personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile),

safety goggles, and a lab coat.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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